Sulfanilic Acid-d4

Vue d'ensemble

Description

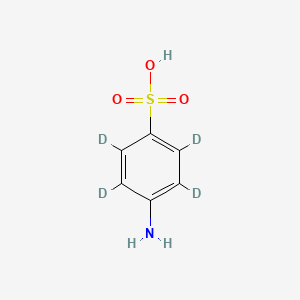

Sulfanilic Acid-d4 is a deuterated form of sulfanilic acid, where four hydrogen atoms are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties. Sulfanilic acid itself is a white-gray solid, known for its stability and amphiprotic nature, meaning it can act as both an acid and a base.

Mécanisme D'action

Target of Action

Sulfanilic Acid-d4, also known as p-aminobenzenesulfonic acid, primarily targets the synthesis of 1-amidoalkyl-2-naphthols . It acts as a versatile catalyst in the synthesis of these compounds, which have been shown to exhibit various biological activities .

Mode of Action

The compound interacts with its targets through a one-pot three-component condensation reaction of β-naphthol with various aromatic aldehydes and amides . This interaction results in the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active 1-aminoalkyl-2-naphthols derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of 1-amidoalkyl-2-naphthols to biologically active 1-aminoalkyl-2-naphthols derivatives . These derivatives exhibit depressor and bradycardic activities in humans . Additionally, 1-amidoalkyl-2-naphthols can also be converted to 1, 3-oxazine derivatives, which have widespread areas of useful biological activities .

Pharmacokinetics

The electronic, discrete water solvation, and vibrational properties of zwitterionic sulfanilic acid have been thoroughly investigated . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of this compound’s action is the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active compounds . These compounds have various biological activities, including depressor and bradycardic activities in humans . They can also be converted to 1, 3-oxazine derivatives, which have antibiotic, antitumor, antipsychotic, antimalarial, antianginal, antihypertensive, and antibacterial activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound has been shown to be an effective catalyst under solvent-free conditions . Additionally, the compound’s zwitterionic structure could potentially influence its action, efficacy, and stability in different environments .

Analyse Biochimique

Biochemical Properties

Sulfanilic Acid-d4 plays a significant role in biochemical reactions. A bacterial strain identified as Ochrobactrum anthropi was found to utilize sulfanilic acid as the solo carbon source and energy source . This interaction suggests that this compound may have similar interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

The ability of certain bacteria to utilize sulfanilic acid suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The biodegradation of sulfanilic acid by Ochrobactrum anthropi suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effective biodegradation of sulfanilic acid occurred at pH ranging from 6 to 8, suggesting that this compound may have similar stability and degradation patterns .

Metabolic Pathways

The ability of certain bacteria to utilize sulfanilic acid suggests that this compound may interact with enzymes or cofactors in similar metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sulfanilic Acid-d4 can be synthesized through the sulfonation of aniline-d4 with concentrated sulfuric acid. The reaction proceeds via the formation of phenylsulfamic acid-d4, which is a zwitterion with a nitrogen-sulfur bond. The reaction conditions typically involve heating the mixture to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of sulfanilic acid involves the same sulfonation process but on a larger scale. The reaction is carried out in batch reactors, where aniline-d4 is treated with sulfuric acid under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Sulfanilic Acid-d4 undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfanilic acid derivatives.

Reduction: It can be reduced to form aniline-d4.

Substitution: It can undergo electrophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like chlorosulfonic acid or bromine.

Major Products Formed

Oxidation: Sulfanilic acid derivatives.

Reduction: Aniline-d4.

Substitution: Various sulfanilic acid derivatives depending on the substituent introduced

Applications De Recherche Scientifique

Sulfanilic Acid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a catalyst in various organic synthesis reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparaison Avec Des Composés Similaires

Sulfanilic Acid-d4 can be compared with other similar compounds such as:

Sulfanilic Acid: The non-deuterated form, which has similar chemical properties but different isotopic composition.

Aniline-d4: A deuterated form of aniline, which is a precursor in the synthesis of this compound.

Phenylsulfamic Acid-d4: An intermediate in the synthesis of this compound.

The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing .

Propriétés

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSAKJJOYLTQU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673713 | |

| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235219-21-2 | |

| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)